1-Benzyl-3,5-dimethylpiperidin-4-amine
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Overview
Description
1-Benzyl-3,5-dimethylpiperidin-4-amine is an organic compound with the molecular formula C14H22N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom and two methyl groups at the 3 and 5 positions of the piperidine ring.
Preparation Methods
The synthesis of 1-Benzyl-3,5-dimethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 3,5-dimethylpiperidine.
Reaction Conditions: The benzylation of 3,5-dimethylpiperidine is carried out under basic conditions using a suitable base like sodium hydride or potassium carbonate. The reaction is typically performed in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Chemical Reactions Analysis
1-Benzyl-3,5-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3,5-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,5-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-3,5-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
1-Benzyl-3,3-dimethylpiperidin-4-amine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
1-Benzyl-N-butyl-3,3-dimethylpiperidin-4-amine:
1-Benzyl-N-(cyclopropylmethyl)-3,3-dimethylpiperidin-4-amine: The cyclopropylmethyl group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Properties
IUPAC Name |
1-benzyl-3,5-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQIRVXRYJFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1N)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723308-54-1 |
Source
|
Record name | 1-benzyl-3,5-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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